molecular formula C15H20O5 B1325989 Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate CAS No. 898758-29-7

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate

Cat. No. B1325989
M. Wt: 280.32 g/mol
InChI Key: KRHQMKPNWHJCBE-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are known for their distinctive odors and are commonly used in food flavorings and perfumes .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of this class of compounds. This includes hydrolysis under both acidic and basic conditions, reactions with Grignard reagents, and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, the types of functional groups it contains, and its overall size . For example, esters generally have higher boiling points than similar-sized alkanes or ethers due to their ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate is related to compounds used in the synthesis of pharmaceuticals for the treatment of disorders like cancer. For example, a related compound, Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, was designed for treating hyperproliferative and inflammatory disorders and cancer (A. Kucerovy et al., 1997).

  • In organic chemistry, derivatives of Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate have been utilized as chiral auxiliaries. This includes 1-(2,5-dimethoxyphenyl)ethylamine, which was effective for diastereoselective alkylation of its aldimines (Takehiro Kohara et al., 1999).

Pharmaceutical Research

  • Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate and its related compounds have been explored for their potential in pharmaceutical applications. For instance, compounds like Ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate have been analyzed for their crystal structures, which is crucial for understanding their pharmacological properties (A. Ramazani et al., 2019).

Cancer Research

  • Related compounds to Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate have been studied for their role in overcoming drug resistance in cancer treatments. For example, Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate showed potential in mitigating drug resistance in leukemia cells (S. Das et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. For example, if it were found to have medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any associated side effects .

properties

IUPAC Name

ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-13(16)12-10-11(18-2)8-9-14(12)19-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHQMKPNWHJCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645817
Record name Ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate

CAS RN

898758-29-7
Record name Ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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